![molecular formula C12H14N2O3S B5204796 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Aminocarbonyl)amino]tetrahydro-3-thienyl benzoate, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B-cell malignancies.
Mecanismo De Acción
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate works by irreversibly binding to the active site of BTK, preventing its phosphorylation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated dose-dependent inhibition of BTK activity and decreased proliferation of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed minimal off-target effects on other kinases, indicating a high degree of selectivity for BTK. In addition, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate was well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has several advantages for laboratory experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and synergistic effects with other targeted therapies. However, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also has some limitations, such as its moderate yield in synthesis and the need for further optimization of dosing regimens in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate as a therapeutic agent. One area of focus is the optimization of dosing regimens and combination therapies in clinical trials, with the goal of achieving maximum efficacy and minimal toxicity. Another area of interest is the investigation of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and marginal zone lymphoma. Additionally, the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate analogs with improved pharmacokinetic properties and potency is an area of active research.
Métodos De Síntesis
The synthesis of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate involves a multi-step process, starting with the preparation of the key intermediate 4-[(aminocarbonyl)amino]tetrahydro-3-thiophenecarboxylic acid. This intermediate is then coupled with benzoic acid using standard peptide coupling reagents to yield the final product, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate. The overall yield of the synthesis is moderate, but improvements in the process have been reported in recent literature.
Aplicaciones Científicas De Investigación
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
IUPAC Name |
[4-(carbamoylamino)thiolan-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-12(16)14-9-6-18-7-10(9)17-11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXIMLQNCLUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Carbamoylamino)thiolan-3-yl] benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

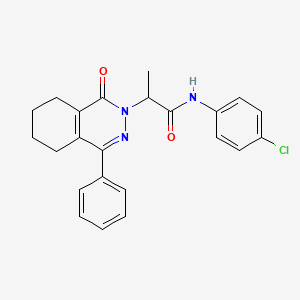
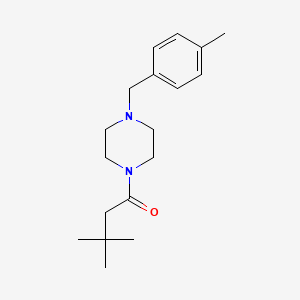
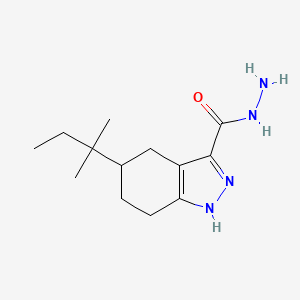
![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)
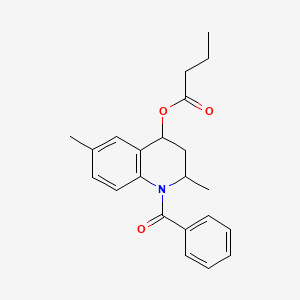
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
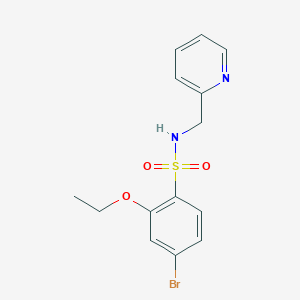
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)